2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of methyl hydrazine hydrochloride with a suitable precursor, followed by lithiation and trapping with electrophiles . The trifluoromethyl group can be introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for lithiation and electrophilic trapping steps, as well as the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrazole ring and the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties for specific applications.
Scientific Research Applications
4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE has several scientific research applications:
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential pharmacological properties are being explored, including its use as an anti-inflammatory or anticancer agent.
Industry: In the agrochemical industry, it may be used to develop new pesticides or herbicides due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL: This compound shares the trifluoromethyl and pyrazole features but lacks the tricyclic structure, making it less complex and potentially less versatile.
3-TRIFLUOROMETHYL-1,2,4-TRIAZOLES: These compounds also contain the trifluoromethyl group but have a different ring structure, leading to different chemical properties and applications.
Uniqueness
4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a tricyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C13H12F3N3O3 |
---|---|
Molecular Weight |
315.25 g/mol |
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H12F3N3O3/c1-4-9(10(18-17-4)13(14,15)16)19-11(20)7-5-2-3-6(22-5)8(7)12(19)21/h5-8H,2-3H2,1H3,(H,17,18) |
InChI Key |
CZHIZGLGSAHFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)N2C(=O)C3C4CCC(C3C2=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.